N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-5-4-10-25(13-14)30(27,28)18-8-6-17(7-9-18)21(26)24-22-23-19-11-15(2)16(3)12-20(19)29-22/h6-9,11-12,14H,4-5,10,13H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWSTTBGLPEMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
1. Synthesis of the Compound
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves several steps:
- Formation of Benzothiazole Ring : The initial step includes the reaction of 3,4-dimethylaniline with potassium thiocyanate and bromine to yield 5,6-dimethylbenzo[d]thiazol-2-amine.
- Acetylation : This intermediate can be acetylated using chloroacetyl chloride to form a suitable acetamide.
- Sulfonylation : The final step involves reacting the benzothiazole derivative with a piperidine derivative in the presence of a sulfonylating agent to obtain the target compound.
2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, which is critical for programmed cell death.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide | U937 (human lymphoma) | TBD | Procaspase-3 activation |
| Similar Benzothiazole Derivative | MCF-7 (breast cancer) | 5.2 | Induction of apoptosis via caspase activation |
2.2 Other Biological Activities
In addition to its anticancer properties, benzothiazole derivatives have been explored for various biological activities:
- Antidepressant Activity : Some studies suggest that modifications in the benzothiazole structure can lead to compounds with significant antidepressant effects.
- Antimicrobial Activity : Compounds similar to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide have shown promise against various bacterial strains.
The mechanism by which N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide exerts its biological effects is thought to involve several pathways:
- Interaction with Enzymes : The sulfonyl group may interact with specific amino acid residues in target enzymes or receptors, modulating their activity.
- Induction of Apoptosis : By activating procaspase pathways, these compounds can lead to increased apoptosis in cancer cells.
- Chelation Effects : The presence of donor sets in the structure may facilitate interactions with metal ions such as zinc, influencing enzyme activity and cellular signaling pathways.
4. Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide:
- Study on U937 Cells : A study demonstrated that derivatives could reduce cell viability significantly at concentrations as low as 5 μM, indicating strong anticancer potential.
- Comparative Analysis : Another study compared various benzothiazole derivatives and found that those containing piperidine moieties exhibited enhanced biological activity compared to their non-piperidine counterparts.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related benzothiazole and sulfonamide derivatives, focusing on molecular features, physicochemical properties, and reported bioactivities.
Structural Analogues with Benzothiazole Cores
Key Observations :
- Piperazine/pyridine-containing analogs (e.g., 4g) prioritize heterocyclic diversity but lack sulfonamide functionalization, possibly reducing solubility or target affinity .
Sulfonamide-Containing Analogues
Key Observations :
- Compound 2D216 shares the sulfonyl-piperidine motif but employs a simpler thiazole core, suggesting that the benzothiazole system in the target compound may confer improved metabolic stability or target specificity .
- Chlorinated analogs (e.g., 4e) introduce electronegative groups that could enhance binding to hydrophobic enzyme pockets but may increase toxicity risks .
Physicochemical and Spectral Data Comparison
Critical physicochemical parameters and spectral data for selected analogs are summarized below:
Table 3.1. Physicochemical Properties
Notes:
- The target compound’s higher molecular weight and LogP compared to 3c suggest increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Table 3.2. Spectral Data Highlights
Notes:
Research Findings and Mechanistic Insights
- Antitumor Potential: Derivatives like 3c inhibit tubulin polymerization, a mechanism shared with colchicine-site binders. The target compound’s sulfonyl-piperidine group may enhance binding to β-tubulin’s hydrophobic pocket .
- Adjuvant Activity : Compound 2D216’s NF-κB potentiation suggests the target compound could modulate immune responses, though direct evidence is lacking .
- Synthetic Flexibility : The target compound’s synthesis likely follows routes similar to 3c and 2D216, involving nucleophilic substitution at the thiazole-2-amine position .
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzo[d]thiazole core via condensation of substituted anilines with thiourea derivatives under acidic conditions.
- Step 2: Sulfonation of the benzamide intermediate using chlorosulfonic acid, followed by coupling with 3-methylpiperidine under inert atmosphere (argon/nitrogen) to avoid oxidation .
- Step 3: Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Key Conditions :
- Temperature control (0–5°C during sulfonation; 60–80°C for amide coupling).
- Solvent selection (dry DMF for coupling; anhydrous dichloromethane for sulfonation).
- Catalysts: DMAP (4-dimethylaminopyridine) for efficient amide bond formation .
Q. What analytical techniques are essential for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethyl groups on the thiazole ring at δ ~2.3 ppm; piperidinyl protons at δ ~1.5–3.0 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., calculated [M+H]⁺: 456.18; observed: 456.17) .
- HPLC : Purity assessment using a C18 column (gradient: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (SGF) using LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Core modifications : Replace the 5,6-dimethylthiazole with halogenated analogs (e.g., Cl, Br) to enhance hydrophobic interactions .
- Sulfonyl group variation : Test morpholine or piperazine sulfonamides to improve solubility .
- Stereochemical analysis : Resolve enantiomers via chiral HPLC and compare bioactivity to identify active conformers .
Data Contradiction Example :
If conflicting cytotoxicity data arise (e.g., IC₅₀ = 10 μM in HeLa vs. 50 μM in MCF-7):
- Validate using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3).
- Check batch purity via elemental analysis and DSC (differential scanning calorimetry) .
Q. How can computational methods guide target identification and mechanistic studies?
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The sulfonyl group may form hydrogen bonds with Lys721 .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
- ADMET prediction : SwissADME for logP (predicted: 3.2) and BBB permeability (CNS MPO score: 4.5) .
Q. What strategies resolve low reproducibility in biological assays?
- Standardize protocols : Pre-treat cells with identical serum concentrations and passage numbers.
- Control experiments : Include reference inhibitors (e.g., erlotinib for EGFR) and vehicle controls (DMSO ≤0.1%).
- Batch variability : Characterize multiple synthetic batches via XRPD (X-ray powder diffraction) to confirm crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
